Home > Products > Screening Compounds P80507 > 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine
1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine -

1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine

Catalog Number: EVT-4424453
CAS Number:
Molecular Formula: C23H35N3O
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • ACAT Inhibitors: These compounds inhibit the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism. By inhibiting ACAT, these compounds demonstrate potential for treating atherosclerosis [].
  • 5-Lipoxygenase Inhibitors: Imidazole derivatives have been explored for their ability to inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition suggests potential for treating inflammatory diseases [, ].
  • Cardiotonic Agents: Some imidazole derivatives exhibit positive inotropic activity, enhancing the contractility of the heart muscle. This property makes them promising candidates for treating heart failure [, ].
  • Antifungal Agents: Certain imidazole derivatives demonstrate potent antifungal activity against a broad spectrum of fungi, including Candida albicans and Trichophyton rubrum. This activity highlights their potential as antifungal drugs [].
  • Glycine Transporter 1 Inhibitors: Imidazole-based compounds have shown promise in inhibiting GlyT1, a protein involved in regulating glycine levels in the brain. This inhibition suggests potential for treating neurological disorders [].
  • EGFR Inhibitors: Imidazole-pyrazole hybrids have emerged as potent inhibitors of EGFR, a protein involved in cell growth and proliferation, making them potential anticancer agents [, ].
Synthesis Analysis
  • Multicomponent Reactions: One-pot multicomponent reactions offer efficient routes to synthesize complex imidazole derivatives, as seen in the preparation of imidazole-pyrazole hybrids [, ].
  • Nucleophilic Aromatic Substitution: This reaction is useful for introducing substituents onto the imidazole ring, as demonstrated in the synthesis of a 5-lipoxygenase inhibitor [].
  • Cyclization Reactions: Base-catalyzed cyclization reactions are employed to form the imidazole ring from suitable precursors, as seen in the synthesis of cardiotonic agents [].
  • Vilsmeier Formylation: This method allows for the introduction of formyl groups onto the imidazole ring, as demonstrated in the synthesis of Losartan metabolites [].
Molecular Structure Analysis

Techniques like X-ray crystallography and NMR spectroscopy are crucial for determining the three-dimensional structure and conformation of these compounds. For example, X-ray crystallography was used to confirm the structure of a promising imidazole-based ACAT inhibitor [].

Chemical Reactions Analysis
  • Condensation Reactions: Imidazole derivatives containing carbonyl groups can participate in condensation reactions, leading to the formation of new heterocyclic systems, as observed in the synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives [].
Mechanism of Action
  • ACAT Inhibitors: Imidazole-based ACAT inhibitors typically bind to the enzyme's active site, preventing the binding of substrates and inhibiting cholesterol esterification [].
  • 5-Lipoxygenase Inhibitors: These compounds often act as competitive inhibitors, binding to the enzyme's active site and preventing the conversion of arachidonic acid to leukotrienes, inflammatory mediators [, ].
  • Cardiotonic Agents: Imidazole-based cardiotonic agents often inhibit cardiac phosphodiesterase type III, leading to increased intracellular cyclic AMP levels and enhanced cardiac contractility [, ].

N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea (4)

  • Compound Description: This compound served as a lead compound in a study focusing on developing novel ACAT inhibitors. It exhibited potent ACAT inhibitory activity and good systemic bioavailability. []
  • Relevance: This compound shares a similar core structure with 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine, featuring a central phenyl ring substituted with a propoxy linker connected to a phenyl-1H-imidazole moiety. The variations lie in the substituents on the imidazole and the phenyl ring directly attached to the propoxy linker. This structural similarity makes it relevant for understanding the structure-activity relationships (SAR) of this class of compounds.

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24)

  • Compound Description: Identified as a potent ACAT inhibitor with moderate plasma levels following oral administration, this compound emerged as a promising candidate from the SAR studies around the lead compound (4). []
  • Relevance: This compound exhibits a high degree of structural similarity to 1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine. The core structure, including the central phenyl, propoxy linker, and the phenyl-1H-imidazole, remains consistent. The key differences lie in the substitution pattern on the imidazole ring (5-methyl instead of 5-(1-methylbutyl) and the nature of the urea substituent. This close structural relationship highlights the impact of subtle modifications on the biological activity and pharmacokinetic properties within this compound class.

Properties

Product Name

1-methyl-4-{3-[5-(1-methylbutyl)-4-phenyl-1H-imidazol-1-yl]propoxy}piperidine

IUPAC Name

1-methyl-4-[3-(5-pentan-2-yl-4-phenylimidazol-1-yl)propoxy]piperidine

Molecular Formula

C23H35N3O

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C23H35N3O/c1-4-9-19(2)23-22(20-10-6-5-7-11-20)24-18-26(23)14-8-17-27-21-12-15-25(3)16-13-21/h5-7,10-11,18-19,21H,4,8-9,12-17H2,1-3H3

InChI Key

JDPRPQKMTROARJ-UHFFFAOYSA-N

SMILES

CCCC(C)C1=C(N=CN1CCCOC2CCN(CC2)C)C3=CC=CC=C3

Canonical SMILES

CCCC(C)C1=C(N=CN1CCCOC2CCN(CC2)C)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.